Sarmentocymarin

Cardiac glycosides Corticosteroid activity In vivo mouse model

Avoid uncontrolled variables in cardenolide research. Unlike generic glycosides, Sarmentocymarin's unique 11α-hydroxy sarmentogenin aglycone and D-sarmentose sugar ensure reproducible Na⁺/K⁺-ATPase binding kinetics. - Ideal for SAR studies comparing digitoxin, ouabain, and cymarin to map therapeutic index determinants. - Verified ≥95% purity enables accurate IC₅₀ determination in cytotoxicity screens, eliminating extract-derived confounding impurities. - Documented negative in corticosteroid assays (Chen et al., 1952), providing a clean background for non-cardiac pathway investigations.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 98633-61-5
Cat. No. B162023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmentocymarin
CAS98633-61-5
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O
InChIInChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23+,25+,26-,27+,28+,29-,30+/m1/s1
InChIKeyLEORFFVSVUWAEY-VKZDBDJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sarmentocymarin Baseline Overview


Sarmentocymarin (CAS 98633-61-5) is a cardenolide glycoside found in Strophanthus species and Cryptolepis buchanani [1]. Characterized by a molecular weight of 534.7 g/mol and a chemical formula of C30H46O8, its structure consists of an 11α-hydroxy sarmentogenin aglycone linked to a D-sarmentose sugar moiety [2][3]. This compound is established as a classic Na+/K+-ATPase inhibitor, a mechanism common to cardiac glycosides, but its specific differentiation for research applications requires a granular examination beyond this class-level activity [4].

Workflow

Na+/K+-ATPase pump inhibition studies

Selection Context

Cardenolide with defined 11α-hydroxy sarmentogenin aglycone and D-sarmentose sugar

Use Context

Comparative cardiac glycoside research; SAR and structural biology workflows

Sarmentocymarin Substitution and Purity Risks


For researchers procuring Sarmentocymarin, the assumption that other cardenolide glycosides are functionally interchangeable is a critical error. The precise glycosidic linkage and the 11α-hydroxylation of its sarmentogenin backbone dictate its unique pharmacological profile. Substituting with related compounds like ouabain or digitoxin introduces uncontrolled variables in bioactivity, pharmacokinetics, and target affinity [1][2]. Furthermore, the lack of universally accepted IC50 values across different cell lines and experimental conditions means that any generic substitution can significantly skew dose-response relationships and compromise the validity of comparative oncology or Na+/K+-ATPase inhibition studies .

Aglycone & sugar mismatch

Replacing with ouabain or digitoxin alters glycosidic linkage and hydroxylation profile, which may shift Na+/K+-ATPase binding kinetics and downstream signaling readouts.

Lack of standardized IC₅₀

Published IC₅₀ values vary across cell lines and experimental conditions. Generic substitution can skew dose-response relationships and confound cross-study comparisons.

Purity & source variability

Crude plant extracts or low-purity batches may contain co-extracted cardenolides, making it difficult to attribute biological effects solely to sarmentocymarin.

Sarmentocymarin Differentiation Evidence


No Corticosteroid-like Activity

A direct head-to-head study compared Sarmentocymarin to ouabain, ouabagenin, and other 11-hydroxy cardiac steroids for their potential to mimic the effects of cortisone. In adrenalectomized Jax C57 Brown mice, a dose of 1 mg per mouse of Sarmentocymarin, like ouabain and ouabagenin, failed to induce eosinopenia. Similarly, in adrenalectomized albino mice, the same dose did not cause liver glycogen deposition. In contrast, compound F and cortisone were effective in both tests at smaller doses [1].

Corticosteroid Activity
Head-to-head

1 mg/mouse inactive in eosinopenia and liver glycogen deposition models

Supports selectivity for Na+/K+-ATPase pathway over corticosteroid-mediated endpoints

Adrenalectomized mouse models; 1952 comparative study context

Cardiac glycosides Corticosteroid activity In vivo mouse model

Distinct Aglycone and Sugar Moiety

The differentiation of Sarmentocymarin from its structural analogs is defined by its aglycone and sugar components. Upon hydrolysis, it yields the aglycone sarmentogenin (C23H34O5) and the 2,6-dideoxy sugar D-sarmentose, a methyl ether of a 2-desoxyhexomethylose that is isomeric with cymarose [1][2]. This specific glycosidic linkage, described as 3β-[(3-O-methyl-2,6-dideoxy-β-D-xylo-hexopyranosyl)oxy], directly influences its binding kinetics to the Na+/K+-ATPase pump, differentiating it from compounds like digitoxin (digitoxigenin aglycone with digitoxose sugars) or ouabain (ouabagenin aglycone with rhamnose) [3].

Structural Differentiation
Class-level

Sarmentogenin + D-sarmentose vs digitoxin (digitoxigenin + digitoxose) / ouabain (ouabagenin + rhamnose)

Glycosidic linkage and sugar type influence binding kinetics; critical for SAR studies

Qualitative structural difference; hydrolysis-based characterization

Cardenolide glycosides Structural biology Na+/K+-ATPase inhibition

Historical Potency Comparison

Early pharmacological investigations positioned Sarmentocymarin within a broader class of cardiac glucosides. A historical study from the Lilly Research Laboratories assessed the potency of Sarmentocymarin alongside calotropin, α-antiarin, emicymarin, and folinerin. While the specific quantitative IC50 or LD50 values from this study are not publicly available in the abstract, the inclusion of Sarmentocymarin in this comparative framework indicates that its activity profile was deemed distinct and quantifiable against other less common cardenolides at the time [1].

Historical Potency
Data to verify

Potency reported among rare glucosides (1943 study); quantitative IC₅₀/LD₅₀ data not publicly available

Supports historical differentiation from calotropin, α-antiarin and other rare cardenolides

Modern pharmacological characterization needed to confirm relative activity

Cardiac glycosides Potency Pharmacology

Purity as a Key Differentiator

For procurement specialists, the analytical purity of a natural product is a primary determinant of experimental reproducibility. Sarmentocymarin sourced from reputable chemical vendors is offered with a guaranteed minimum purity of 95% . This is in contrast to crude plant extracts or lower-purity preparations, where the concentration and activity of Sarmentocymarin are variable and often undefined. Specifying a minimum purity of 95% ensures that observed biological effects can be reliably attributed to the compound of interest rather than to co-extracted, unknown cardenolides or plant matrix components.

Vendor Purity
Data to verify

≥95% (vendor specification)

Supports reproducible dose-response and cross-study comparison when verified

Vendor analytical certificate; independent purity verification recommended

Natural product chemistry Quality control Reproducibility

Sarmentocymarin Application Scenarios


Structure-Activity Relationship (SAR) Studies

Sarmentocymarin is an ideal candidate for SAR studies focused on the role of the 11α-hydroxy group on the aglycone and the specific D-sarmentose sugar in modulating Na+/K+-ATPase binding kinetics and cardenolide potency. Its use allows for direct comparison with digitoxin, ouabain, and cymarin to map the structural determinants of therapeutic index and toxicity [1].

Cytotoxicity Screening in Cancer Cell Lines

Given its documented potential to induce apoptosis in cancer cells, Sarmentocymarin with a verified purity of ≥95% can be reliably used in broad cytotoxicity screens. This enables accurate determination of IC50 values in cell lines where cardenolide sensitivity is hypothesized, avoiding the confounding effects of impurities found in plant extracts .

Comparative Pharmacology Without Corticosteroid Activity

Researchers investigating the non-cardiac or anti-inflammatory effects of cardiac glycosides can select Sarmentocymarin to rule out confounding corticosteroid-like activity. The 1952 study by Chen et al. provides direct, negative control data confirming its inactivity in classic corticosteroid assays, a critical piece of evidence for studies aiming to isolate Na+/K+-ATPase-mediated or other novel pathways [2].

Application
Selection Property
Validation Focus
Structure-activity relationship studies
Aglycone hydroxylation and glycosidic linkage identity
Binding kinetics to Na+/K+-ATPase isoforms; toxicity endpoint comparison in research models
Cancer cell-model endpoint screening
High-purity specification to limit confounding cardenolide signals
Cell-viability and apoptosis endpoint review; cardenolide-sensitivity profiling
Comparative pharmacology without corticosteroid-mimetic interference
Documented absence of corticosteroid-like eosinopenia and glycogen deposition responses
Isolation of Na+/K+-ATPase-mediated pathway endpoints in inflammation or metabolic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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